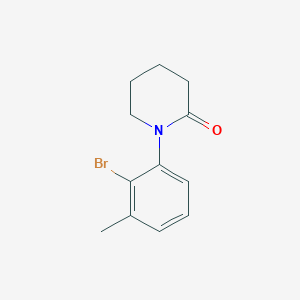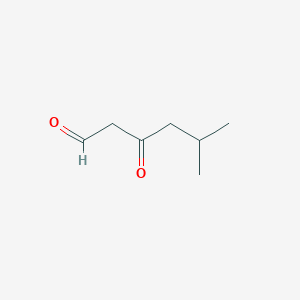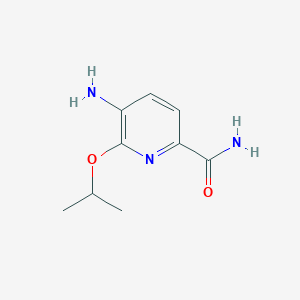
Diphenyl (1,2,3-trihydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 . It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . This compound features a phosphonate group attached to a 1,2,3-trihydroxypropyl moiety, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diphenyl (1,2,3-trihydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1,2,3-trihydroxypropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
Phenylphosphonic acid: A simpler phosphonate compound with only one phenyl group.
Uniqueness
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C15H17O6P |
|---|---|
Peso molecular |
324.26 g/mol |
Nombre IUPAC |
1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |
Clave InChI |
KIZVECBERHNAHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)

